1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
Description
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is a substituted aromatic compound featuring a nitro group at the para position, a methoxy group at the ortho position, and a 2,2-difluoroethoxy substituent.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRJCVDEUGIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene typically involves the reaction of 2,2-difluoroethanol with a suitable benzene derivative under specific conditions. One common method includes the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali. The reaction mixture is heated and stirred to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzene compounds .
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions. These interactions can modulate various biological processes and chemical reactions .
Comparison with Similar Compounds
Key Observations :
- Nitro Group Positioning : Para-nitro substitution (as in the target compound) maximizes resonance stabilization compared to meta-nitro analogues (e.g., 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene), influencing reduction kinetics during synthesis .
Physicochemical and Crystallographic Properties
- Crystal Packing : 1-(2-Methoxyethoxy)-4-nitrobenzene adopts a synclinal conformation stabilized by C–H⋯O hydrogen bonds (orthorhombic, Pna21 space group) . The difluoroethoxy group in the target compound may disrupt this packing due to increased steric demands.
- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-fluorinated analogues (e.g., 1,4-Dimethoxy-2-nitrobenzene) but superior solubility in organic solvents like dichloromethane .
Biological Activity
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H10F2N2O3
- Molecular Weight : 248.19 g/mol
The compound features a nitro group (), a methoxy group (), and a difluoroethoxy group (), which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins. This interaction can lead to alterations in cellular signaling pathways and gene expression.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound has antiproliferative effects on various cancer cell lines.
- Toxicity Studies : Chronic toxicity studies indicate potential carcinogenic properties, with significant effects observed in liver and kidney tissues in animal models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression.
Antiproliferative Activity
A study assessed the antiproliferative effects of this compound on cultured human cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in cell viability |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Toxicological Studies
Toxicological evaluations reveal that the compound may induce hepatotoxicity and nephrotoxicity at high doses. The following observations were made during chronic toxicity studies:
| Dose (mg/kg bw/day) | Liver Tumors (%) | Kidney Damage (%) |
|---|---|---|
| 100 | 5 | 10 |
| 200 | 20 | 25 |
| 400 | 40 | 50 |
These results highlight the need for careful assessment when considering therapeutic applications due to the potential for adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
